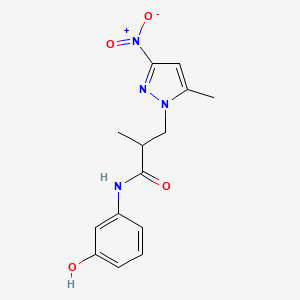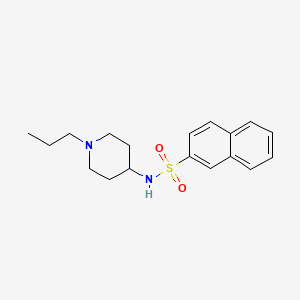
N-(1-propylpiperidin-4-yl)naphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-propylpiperidin-4-yl)naphthalene-2-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound features a naphthalene ring system attached to a sulfonamide group, with a piperidine ring substituted with a propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-propylpiperidin-4-yl)naphthalene-2-sulfonamide typically involves the reaction of naphthalene-2-sulfonyl chloride with 1-propylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the process .
Chemical Reactions Analysis
Types of Reactions
N-(1-propylpiperidin-4-yl)naphthalene-2-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(1-propylpiperidin-4-yl)naphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and antifungal properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1-propylpiperidin-4-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-sulfonamide: Lacks the piperidine and propyl groups, making it less versatile in certain applications.
N-(Piperidin-4-yl)naphthalene-2-sulfonamide: Similar structure but without the propyl group, which may affect its binding affinity and specificity
Uniqueness
N-(1-propylpiperidin-4-yl)naphthalene-2-sulfonamide stands out due to the presence of the propyl group on the piperidine ring, which can enhance its lipophilicity and improve its interaction with hydrophobic pockets in target proteins. This structural feature can lead to increased potency and selectivity in its applications .
Properties
Molecular Formula |
C18H24N2O2S |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
N-(1-propylpiperidin-4-yl)naphthalene-2-sulfonamide |
InChI |
InChI=1S/C18H24N2O2S/c1-2-11-20-12-9-17(10-13-20)19-23(21,22)18-8-7-15-5-3-4-6-16(15)14-18/h3-8,14,17,19H,2,9-13H2,1H3 |
InChI Key |
BEVUEJDPJUWNHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)NS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


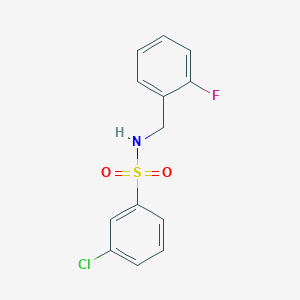
![2-({5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10971194.png)
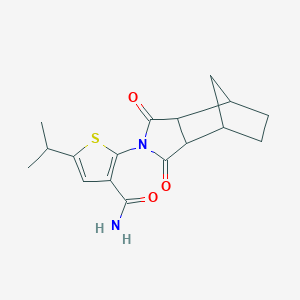
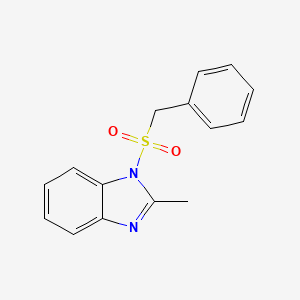
![2-(4-chlorobenzyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10971209.png)
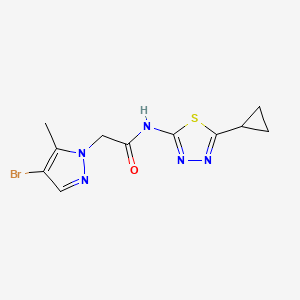
![(1-{2-[(4'-Carbamoyl-2,3'-bithiophen-5'-yl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B10971213.png)
![3-Cyclohexyl-1-[4-(pyrimidin-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B10971219.png)
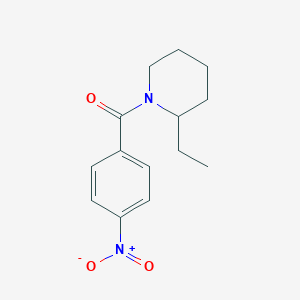
![(4-bromo-1-methyl-1H-pyrazol-3-yl){4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}methanone](/img/structure/B10971226.png)
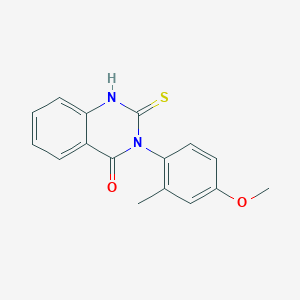
![2-{[5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10971240.png)

